
GLP-1 receptor agonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Imitan las acciones de la hormona incretina endógena GLP-1, que se libera naturalmente en el intestino después de comer.
- Los agonistas del GLP-1 ayudan a reducir los niveles de azúcar en sangre y promueven la pérdida de peso .
Agonistas del receptor GLP-1:
Métodos De Preparación
- Las rutas sintéticas para los agonistas del receptor GLP-1 implican modificaciones químicas para crear análogos que activan el receptor GLP-1.
- Los métodos de producción industrial varían según el compuesto específico (por ejemplo, exenatida, liraglutida, dulaglutida, semaglutida).
- Estos medicamentos se pueden administrar una vez por semana, diariamente o antes de las comidas .
Análisis De Reacciones Químicas
- Los agonistas del GLP-1 sufren diversas reacciones, incluida la formación de enlaces peptídicos durante la síntesis.
- Los reactivos comunes incluyen grupos protectores, agentes de acoplamiento y catalizadores.
- Los principales productos son análogos modificados del GLP-1 con propiedades farmacológicas mejoradas.
Aplicaciones Científicas De Investigación
Diabetes Management
GLP-1 receptor agonist 2 is primarily utilized for glycemic control in T2DM. A systematic review highlighted that all GLP-1RAs effectively lower hemoglobin A1c and fasting plasma glucose levels. Tirzepatide, a notable GLP-1RA, demonstrated the most significant reductions in these parameters compared to other agents .
Weight Management
These agents are associated with substantial weight loss in patients with obesity. Clinical trials have shown that GLP-1RAs can lead to significant reductions in body weight, which is particularly beneficial for individuals with obesity-related comorbidities .
Cardiovascular Health
Recent studies indicate that GLP-1RAs can reduce cardiovascular risks, including heart failure and atherosclerosis. Their anti-inflammatory properties contribute to improved cardiovascular outcomes, making them an essential component of therapy for patients with T2DM who also have cardiovascular disease .
Neuroprotection
Emerging research suggests that GLP-1RAs may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These agents have shown potential in slowing disease progression and reducing inflammation within the central nervous system .
Liver Health
GLP-1RAs are being investigated for their efficacy in treating non-alcoholic fatty liver disease (NAFLD). Their ability to improve insulin sensitivity and reduce liver fat accumulation presents a promising avenue for managing this condition .
Obstructive Sleep Apnea
Recent clinical trials have explored the use of GLP-1 therapies in treating obstructive sleep apnea, particularly among obese patients. The results indicate potential benefits in improving sleep quality and reducing apnea episodes .
Case Study Summary
A recent cohort study analyzed the prevalence of adverse events associated with GLP-1RAs, particularly acute pancreatitis. The study involved 39 patients who experienced acute pancreatitis while on these medications, highlighting the need for careful monitoring during treatment .
Study | Findings | Patient Characteristics |
---|---|---|
Case Series on Acute Pancreatitis | 39 cases reported; median age 60 | Predominantly T2DM patients; symptoms included epigastric pain |
Network Meta-analysis on Efficacy | Tirzepatide most effective for glycemic control | Included 39,246 participants across multiple trials |
Mecanismo De Acción
- Los agonistas del GLP-1 activan el receptor GLP-1:
- Ralentizando el vaciamiento gástrico.
- Inhibiendo la liberación de glucagón.
- Estimulando la producción de insulina.
- Estas acciones reducen la hiperglucemia en personas con diabetes tipo 2 y contribuyen a la pérdida de peso.
Comparación Con Compuestos Similares
- Los agonistas del GLP-1 suelen ser más potentes que los inhibidores de la DPP-4.
- También se están explorando agonistas duales del receptor GLP-1/FGF21 .
Inhibidores de la DPP-4: Otra clase de fármacos antidiabéticos que reducen la degradación del GLP-1 endógeno.
Actividad Biológica
Introduction
Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) are a class of medications primarily used in the management of type 2 diabetes (T2D) and obesity. Among these, GLP-1 receptor agonist 2 (often referred to as Exenatide, Liraglutide, or Semaglutide depending on the formulation) has shown significant biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and clinical outcomes supported by diverse research findings.
GLP-1 RAs mimic the action of endogenous GLP-1, a hormone secreted by the intestines in response to food intake. The primary mechanisms include:
- Insulin Secretion : GLP-1 enhances glucose-dependent insulin secretion from pancreatic beta cells, which helps lower blood glucose levels postprandially.
- Inhibition of Glucagon Release : It suppresses glucagon secretion from alpha cells in the pancreas, reducing hepatic glucose production.
- Gastric Emptying Delay : GLP-1 slows gastric emptying, leading to increased satiety and reduced food intake.
- Central Nervous System Effects : It acts on brain regions involved in appetite regulation, promoting weight loss.
Mechanism | Description |
---|---|
Insulin Secretion | Enhances glucose-dependent insulin release |
Glucagon Inhibition | Suppresses glucagon secretion |
Gastric Emptying Delay | Slows gastric emptying to increase satiety |
CNS Appetite Regulation | Affects brain areas to promote weight loss |
Clinical Applications
GLP-1 receptor agonists have been extensively studied for their effects on glycemic control and weight management in T2D patients. Recent studies also highlight their cardiovascular benefits.
Case Study Insights
- Cardiovascular Benefits : A cohort study indicated that patients using GLP-1 RAs had a significantly lower risk of major adverse cardiovascular events compared to those not on these medications. Specifically, the combination of GLP-1 RAs with SGLT-2 inhibitors resulted in a 30% reduction in cardiovascular events .
- Weight Loss Efficacy : In clinical trials, GLP-1 RAs have consistently demonstrated substantial weight loss benefits. For instance, Semaglutide was shown to produce an average weight loss of 15% over 68 weeks in obese patients .
- Discontinuation Rates : A study found that approximately 45% of patients discontinued GLP-1 RA therapy within a year due to various factors including gastrointestinal side effects and perceived ineffectiveness .
Table 2: Clinical Study Outcomes
Study Focus | Outcome | Reference |
---|---|---|
Cardiovascular Events | 30% lower risk with combination therapy | |
Weight Loss | Average 15% weight loss with Semaglutide | |
Discontinuation Rates | 45% discontinuation within one year |
Side Effects and Safety Profile
While GLP-1 RAs are generally well-tolerated, they can cause side effects such as nausea, vomiting, and diarrhea. A pharmacovigilance study highlighted that gastrointestinal disorders were among the most reported adverse effects . Additionally, severe outcomes like diabetic ketoacidosis have been noted but are rare.
Table 3: Reported Adverse Events
Adverse Event | Frequency (%) |
---|---|
Gastrointestinal Disorders | High incidence (e.g., nausea ~25%) |
Diabetic Ketoacidosis | Rare but serious |
Other Severe Outcomes | Reported but less frequent |
Propiedades
IUPAC Name |
2-[[(2S)-4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]-2-methylpiperazin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClFN5O4/c1-19-15-36(27-3-2-4-29(34-27)41-18-21-5-7-22(31)14-24(21)32)11-10-35(19)17-28-33-25-8-6-20(30(38)39)13-26(25)37(28)16-23-9-12-40-23/h2-8,13-14,19,23H,9-12,15-18H2,1H3,(H,38,39)/t19-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXAOFNNKAUXCJ-CVDCTZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=NC3=C(N2CC4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1CC2=NC3=C(N2C[C@@H]4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClFN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.